molecular formula C14H25NO3 B6282586 tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers CAS No. 1784020-02-5

tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers

Cat. No.: B6282586
CAS No.: 1784020-02-5
M. Wt: 255.4
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Description

Tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, a mixture of diastereomers, is a chemical compound that has garnered significant attention in various fields of research. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a decahydroquinoline moiety, making it a versatile molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate typically involves the reaction of decahydroquinoline derivatives with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-hydroxy-tetrahydroquinoline-1-carboxylate
  • Tert-butyl 6-hydroxy-octahydroquinoline-1-carboxylate

Uniqueness

Tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate is unique due to its specific combination of functional groups and the presence of a decahydroquinoline ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1784020-02-5

Molecular Formula

C14H25NO3

Molecular Weight

255.4

Purity

95

Origin of Product

United States

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